

# pGlu(5)-MePhe(8)-MeGly(9)- and neurokinin-1 receptor interaction

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## Compound of Interest

Compound Name: *substance P (5-11), pGlu(5)-MePhe(8)-MeGly(9)-*

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An In-depth Technical Guide to the Interaction of pGlu(5)-MePhe(8)-MeGly(9)-Substance P(5-11) with the Neurokinin-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the interaction between the synthetic Substance P analog, pGlu(5)-MePhe(8)-MeGly(9)-Substance P(5-11) (also known as DiMe-C7), and the neurokinin-1 (NK1) receptor. This stable and potent agonist is a valuable tool for studying the physiological and pathological roles of the NK1 receptor.

## Quantitative Data Presentation

The following tables summarize the binding affinity and functional potency of pGlu(5)-MePhe(8)-MeGly(9)-Substance P(5-11) in various assays.

**Binding Affinity of pGlu(5)-MePhe(8)-MeGly(9)-Substance P(5-11) for the NK1 Receptor**

Parameter	Value
IC50	1.5 $\mu$ M
Assay Details	Inhibition of [ <sup>125</sup> I]Bolton-Hunter-Substance P binding to rat spinal cord membranes.

**Functional Potency of pGlu(5)-MePhe(8)-MeGly(9)-Substance P(5-11) at the NK1 Receptor**

Parameter	Value
EC50 (Guinea Pig Ileum)	4.0 x 10 <sup>-8</sup> M <sup>[1]</sup>
EC50 (Guinea Pig Trachea)	8.6 x 10 <sup>-8</sup> M <sup>[1]</sup>
Assay Details	Myotropic activities (muscle contraction) in isolated guinea pig tissues. <sup>[1]</sup>

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

### Radioligand Binding Assay

This protocol outlines a typical competitive binding assay to determine the affinity of a test compound, such as pGlu(5)-MePhe(8)-MeGly(9)-Substance P(5-11), for the NK1 receptor.

#### 1. Membrane Preparation:

- Tissues expressing the NK1 receptor (e.g., rat spinal cord, CHO cells transfected with the human NK1 receptor) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

- The supernatant is then centrifuged at high speed to pellet the membranes.
- The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

## 2. Competitive Binding Assay:

- The assay is typically performed in a 96-well plate format.
- To each well, the following are added in order:
  - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl<sub>2</sub>, protease inhibitors like bacitracin, leupeptin, and chymostatin).
  - A fixed concentration of radioligand, typically [<sup>125</sup>I]Bolton-Hunter-Substance P, at a concentration near its K<sub>d</sub>.
  - Increasing concentrations of the unlabeled competitor ligand (e.g., pGlu(5)-MePhe(8)-MeGly(9)-Substance P(5-11)).
  - Membrane preparation.
- Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.
- The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

## 3. Separation and Detection:

- The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
- The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
- The radioactivity retained on the filters is counted using a gamma counter.

#### 4. Data Analysis:

- The specific binding is calculated by subtracting non-specific binding from total binding.
- The data are then analyzed using non-linear regression to determine the IC<sub>50</sub> value of the competitor, which is the concentration that inhibits 50% of the specific binding of the radioligand.
- The K<sub>i</sub> (inhibition constant) can be calculated from the IC<sub>50</sub> value using the Cheng-Prusoff equation.

## Functional Assay: Intracellular Calcium Mobilization

This protocol describes a common method to assess the functional activity of an NK1 receptor agonist by measuring changes in intracellular calcium concentration.

#### 1. Cell Culture and Preparation:

- Cells endogenously expressing the NK1 receptor or a cell line stably transfected with the NK1 receptor (e.g., HEK293, CHO cells) are cultured to an appropriate confluency in a 96- or 384-well black-walled, clear-bottom plate.
- The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specific duration at 37°C.
- After incubation, the cells are washed to remove excess dye.

#### 2. Agonist Stimulation and Measurement:

- The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).
- A baseline fluorescence reading is taken before the addition of the agonist.
- Increasing concentrations of the agonist (e.g., pGlu(5)-MePhe(8)-MeGly(9)-Substance P(5-11)) are added to the wells.

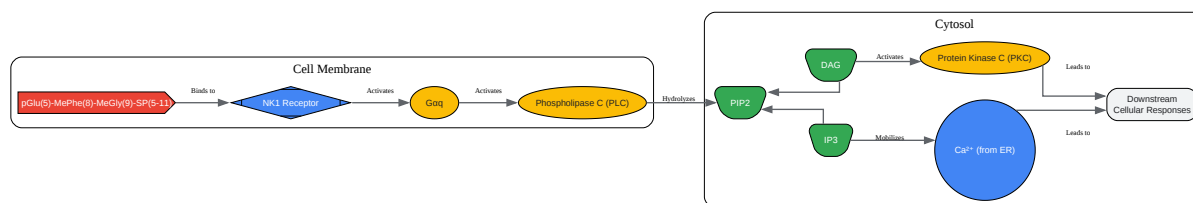
- The fluorescence intensity is measured over time to monitor the change in intracellular calcium concentration.

### 3. Data Analysis:

- The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.
- The data are plotted as the response versus the logarithm of the agonist concentration.
- A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

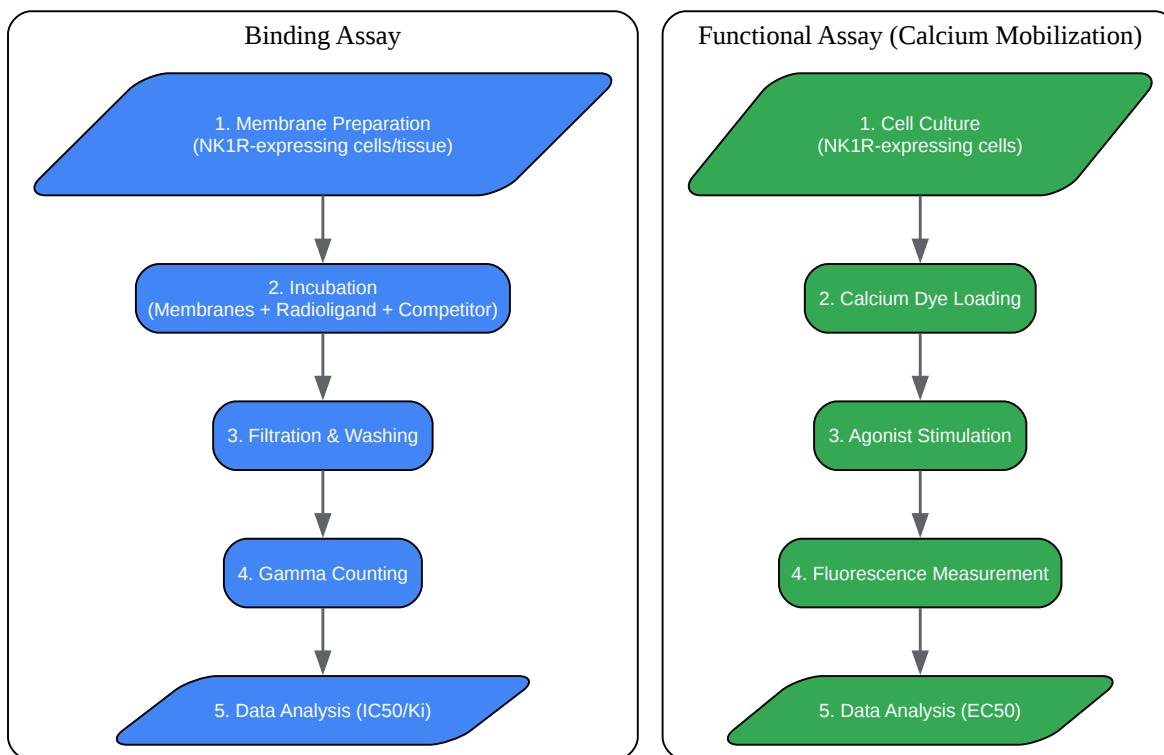
## Signaling Pathways and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathways activated by the NK1 receptor and a typical experimental workflow for its study.



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Caption: NK1 Receptor Signaling Pathway.



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Caption: Experimental Workflow for NK1 Receptor Ligand Characterization.

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## References

- 1. Synthesis of (pGlu-5, MePhe-8, Sar-9) substance P (5-11) (DiMe-C7) using a polyacrylamide resin and biological activity on guinea pig ileum and tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
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